molecular formula C7H7ClN2OS B1446480 2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1559062-08-6

2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

Cat. No. B1446480
M. Wt: 202.66 g/mol
InChI Key: PHBSVQPNKOKQNH-UHFFFAOYSA-N
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Description

2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a chemical compound with the CAS Number: 1559062-08-6 . It has a molecular weight of 202.66 . The IUPAC name of this compound is 2-methylene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one hydrochloride .


Molecular Structure Analysis

The InChI code for 2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is 1S/C7H6N2OS.ClH/c1-4-8-6(10)5-2-3-11-7(5)9-4;/h2-3,9H,1H2,(H,8,10);1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a solid at room temperature .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are recognized for their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. These compounds, including the pyranopyrimidine scaffolds, serve as key precursors in medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability (Parmar, Vala, & Patel, 2023). The synthesis and characterization of tetrahydropyrimidine derivatives have demonstrated significant in vitro anti-inflammatory activities, indicating the potential of pyrimidine cores in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Pyrimidine and Its Role in Environmental and Biological Systems

Research on pyrimidine bases and nucleosides has provided insights into the tautomeric equilibria and the effect of molecular interactions on these equilibria, contributing to a deeper understanding of the biological significance of nucleic acid bases and their potential role in spontaneous mutation processes (Person et al., 1989). Furthermore, pyrimidines in diverse scaffolds have shown anticancer activities, underscoring the structural versatility and biological relevance of these compounds (Kaur et al., 2014).

Synthetic Pathways and Catalytic Applications

The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds illustrates the importance of pyrimidine derivatives in the development of lead molecules for therapeutic and pharmacological use. This includes utilizing organocatalysts, metal catalysts, and green solvents to achieve efficient synthesis processes (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

2-methyl-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.ClH/c1-4-8-6(10)5-2-3-11-7(5)9-4;/h2-3H,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBSVQPNKOKQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

CAS RN

1559062-08-6
Record name Thieno[2,3-d]pyrimidin-4(1H)-one, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559062-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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